molecular formula C21H22N4O4 B10889450 (2E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(4-methoxy-2-nitrophenyl)prop-2-enamide

(2E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(4-methoxy-2-nitrophenyl)prop-2-enamide

Cat. No.: B10889450
M. Wt: 394.4 g/mol
InChI Key: MDPSFCKNZGRMAZ-FOWTUZBSSA-N
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Description

(E)-2-CYANO-3-[4-(DIETHYLAMINO)PHENYL]-N~1~-(4-METHOXY-2-NITROPHENYL)-2-PROPENAMIDE is an organic compound that features a cyano group, a diethylamino group, and a methoxy-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-CYANO-3-[4-(DIETHYLAMINO)PHENYL]-N~1~-(4-METHOXY-2-NITROPHENYL)-2-PROPENAMIDE typically involves a multi-step process:

    Formation of the Propenamide Backbone: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a malononitrile in the presence of a base such as piperidine.

    Introduction of the Diethylamino Group: This step involves the substitution of a suitable leaving group (e.g., a halide) with diethylamine.

    Attachment of the Methoxy-Nitrophenyl Group: This can be done through a nucleophilic aromatic substitution reaction where the nitro group activates the aromatic ring towards nucleophilic attack.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-2-CYANO-3-[4-(DIETHYLAMINO)PHENYL]-N~1~-(4-METHOXY-2-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Diethylamine in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-2-CYANO-3-[4-(DIETHYLAMINO)PHENYL]-N~1~-(4-METHOXY-2-NITROPHENYL)-2-PROPENAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of (E)-2-CYANO-3-[4-(DIETHYLAMINO)PHENYL]-N~1~-(4-METHOXY-2-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the diethylamino group can participate in hydrogen bonding and other interactions. The methoxy-nitrophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-N~1~-(4-METHOXY-2-NITROPHENYL)-2-PROPENAMIDE
  • (E)-2-CYANO-3-[4-(DIETHYLAMINO)PHENYL]-N~1~-(4-HYDROXY-2-NITROPHENYL)-2-PROPENAMIDE

Uniqueness

(E)-2-CYANO-3-[4-(DIETHYLAMINO)PHENYL]-N~1~-(4-METHOXY-2-NITROPHENYL)-2-PROPENAMIDE is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the diethylamino and methoxy-nitrophenyl groups can enhance its solubility and reactivity compared to similar compounds.

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(4-methoxy-2-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C21H22N4O4/c1-4-24(5-2)17-8-6-15(7-9-17)12-16(14-22)21(26)23-19-11-10-18(29-3)13-20(19)25(27)28/h6-13H,4-5H2,1-3H3,(H,23,26)/b16-12+

InChI Key

MDPSFCKNZGRMAZ-FOWTUZBSSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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